DDO-5936
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPYRKNROAWEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DDO-5936: A Targeted Approach to Colorectal Cancer Therapy by Disrupting the Hsp90-Cdc37 Interaction
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of DDO-5936, a novel small-molecule inhibitor, in the context of colorectal cancer. This compound represents a paradigm shift in targeting the Heat shock protein 90 (Hsp90) chaperone machinery. Unlike traditional Hsp90 inhibitors that target the ATPase domain, this compound selectively disrupts the protein-protein interaction (PPI) between Hsp90 and its co-chaperone, Cdc37. This targeted approach leads to the selective degradation of Hsp90's kinase clients, which are often key drivers of cancer cell proliferation and survival, thereby offering a promising therapeutic window for colorectal cancer.
Core Mechanism of Action
This compound functions as a specific inhibitor of the Hsp90-Cdc37 PPI.[1] It binds to a previously uncharacterized site on the N-terminal domain of Hsp90, involving the crucial residue Glutamic Acid 47 (Glu47).[2][3] This binding event sterically hinders the association of Cdc37 with Hsp90.
The Hsp90-Cdc37 complex is essential for the stability and maturation of a significant portion of the cellular kinome. By disrupting this interaction, this compound prevents the proper folding and functional maturation of Hsp90's kinase client proteins.[2][4] This leads to their ubiquitination and subsequent degradation by the proteasome. The result is a selective depletion of key oncogenic kinases, leading to cell cycle arrest and inhibition of tumor growth.[1][2][5]
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DDO-5936: A Targeted Approach to Disrupting the Hsp90-Cdc37 Chaperone System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DDO-5936 is a novel small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37). Unlike traditional Hsp90 inhibitors that target the ATPase activity of the chaperone, this compound binds to a previously unknown allosteric site on the N-terminal domain of Hsp90, involving key residues Glu47 and Gln133. This targeted disruption of the Hsp90-Cdc37 complex leads to the selective degradation of Hsp90 client kinases, resulting in cell cycle arrest and potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support its mechanism of action.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound originated from a structure-guided drug design strategy aimed at identifying inhibitors of the Hsp90-Cdc37 PPI. Initial screening efforts identified a hit compound, compound 11, which demonstrated the ability to disrupt this interaction. Subsequent chemical optimization of compound 11 led to the synthesis of this compound, a more potent and soluble derivative.[1]
Synthesis of this compound
The chemical synthesis of this compound was achieved through a multi-step process, as outlined in the supplementary materials of the primary research article. The detailed synthetic scheme is provided below.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the synthetic scheme. For precise, step-by-step instructions, please refer to the supplementary information of Wang et al., Sci. Adv. 2019;5:eaax2277.
The synthesis of this compound begins with the coupling of a substituted aniline derivative with a pyrimidine core. This is followed by a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety. The final step involves the addition of the sulfonyl chloride group to the aniline nitrogen, followed by saponification to yield the carboxylic acid of this compound. Purification at each step is typically performed using column chromatography. The final product's identity and purity are confirmed by 1H NMR and 13C NMR spectroscopy.
Mechanism of Action: Allosteric Inhibition of the Hsp90-Cdc37 Interaction
This compound exerts its biological effects by directly binding to Hsp90 and disrupting its interaction with Cdc37. This mechanism has been elucidated through a series of biophysical and cellular assays.
Binding Affinity and Site Characterization
Isothermal titration calorimetry (ITC) and biolayer interferometry have been used to quantify the binding affinity of this compound to Hsp90.[1] Saturation transfer difference (STD) NMR and heteronuclear single quantum coherence (HSQC) NMR experiments have confirmed the direct binding of this compound to Hsp90 and identified the key interacting residues as Glu47 and Gln133 on the N-terminal domain of Hsp90.[2] Importantly, this compound does not inhibit the ATPase activity of Hsp90, distinguishing it from classical Hsp90 inhibitors.[1]
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Assay | Parameter | Value | Reference |
| Hsp90-Cdc37 HTRF Assay | IC50 | 1.89 ± 0.23 µM | [1] |
| Biolayer Interferometry (Hsp90 binding) | Kd | 3.86 µM | [3] |
| Hsp90 ATPase Assay | IC50 | > 100 µM | [1] |
Cellular Target Engagement
The cellular thermal shift assay (CETSA) has been employed to confirm that this compound engages with Hsp90 in intact cells. Treatment of HCT116 cells with this compound led to an increase in the thermal stability of Hsp90, indicating direct binding to its intracellular target.[2]
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative Activity | HCT116 | IC50 | 8.99 ± 1.21 µM | [4] |
| Pharmacokinetics (Plasma) | Mouse | t1/2 | 6.06 hours | [2] |
| Pharmacokinetics (Tumor) | Mouse | t1/2 | 4.05 hours | [2] |
Biological Effects: Selective Degradation of Client Kinases and Cell Cycle Arrest
By disrupting the Hsp90-Cdc37 PPI, this compound prevents the proper folding and maturation of a specific subset of Hsp90 client proteins, primarily kinases.
Downstream Signaling Pathways
Treatment of cancer cells with this compound leads to the dose-dependent degradation of key oncogenic kinases, including CDK4 and CDK6, and a reduction in the phosphorylation of AKT and ERK1/2.[2] This selective degradation of kinase clients, without affecting non-kinase clients like the glucocorticoid receptor (GR), highlights the specificity of this compound.[4]
Caption: this compound disrupts the Hsp90-Cdc37 complex, leading to client kinase degradation.
Cell Cycle Arrest
The degradation of CDK4 and CDK6, key regulators of the G1/S cell cycle transition, results in cell cycle arrest in the G0/G1 phase.[5] This effect is dependent on the presence of Cdc37, as demonstrated in Cdc37-knockout cell lines.[2]
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the inhibition of the Hsp90-Cdc37 PPI.
-
Principle: GST-tagged Cdc37 and His-tagged Hsp90 are incubated with anti-GST and anti-His antibodies labeled with a FRET donor and acceptor, respectively. Disruption of the Hsp90-Cdc37 interaction by an inhibitor leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Premix His-tag Hsp90 and GST-tag Cdc37 in PBS buffer with 200 mM KF (pH 7.4).
-
Add serially diluted this compound or control compounds.
-
Incubate for 1 hour at 37°C.
-
Add anti-GST-d2 and anti-His-XL665 antibodies.
-
Incubate for 3 hours at room temperature.
-
Read the fluorescence at 620 nm and 665 nm.
-
Caption: Workflow for the Hsp90-Cdc37 HTRF assay.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the Hsp90-Cdc37 interaction in a cellular context.
-
Principle: An antibody against one of the proteins of interest (e.g., Hsp90) is used to pull down the entire protein complex from a cell lysate. The presence of the interacting protein (Cdc37) is then detected by Western blotting.
-
Protocol Outline (for HCT116 cells):
-
Treat HCT116 cells with increasing concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.
-
Lyse the cells and collect the protein supernatant.
-
Incubate the lysate with an anti-Hsp90 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by SDS-PAGE and Western blotting using antibodies against Hsp90 and Cdc37.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to Hsp90 within cells.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation.
-
Protocol Outline (for HCT116 cells):
-
Treat HCT116 cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the soluble protein fraction by Western blotting for Hsp90.
-
An increase in the amount of soluble Hsp90 at higher temperatures in the this compound-treated samples indicates target engagement.
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the allosteric inhibition of the Hsp90-Cdc37 PPI without affecting Hsp90's ATPase activity, offers a more selective approach to modulating the Hsp90 chaperone system. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising lead compound for the development of novel anti-cancer agents. Further investigation into its in vivo efficacy and safety profile is warranted.
References
The Disruption of Hsp90-Cdc37 Interaction by DDO-5936: A Selective Approach to Destabilize Kinase Client Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule inhibitor DDO-5936 and its targeted effect on the Heat shock protein 90 (Hsp90) and its co-chaperone, Cdc37. The Hsp90 chaperone machinery is critical for the stability and function of a multitude of signaling proteins, known as client proteins. A significant portion of these clients are protein kinases, many of which are oncogenic drivers in various cancers. This compound represents a novel therapeutic strategy by specifically disrupting the Hsp90-Cdc37 protein-protein interaction (PPI), leading to the selective degradation of kinase clients and subsequent anti-proliferative effects. This approach circumvents the heat shock response often associated with traditional Hsp90 inhibitors that target the ATPase domain.
Core Mechanism of Action: Targeted PPI Disruption
This compound functions as a specific inhibitor of the Hsp90-Cdc37 PPI.[1][2][3] Unlike the majority of Hsp90 inhibitors in clinical development that competitively bind to the N-terminal ATP-binding pocket, this compound binds to a distinct, previously unknown site on the Hsp90 N-terminal domain.[2][4][5] Mutagenesis and nuclear magnetic resonance (NMR) studies have identified Glutamic acid residue 47 (Glu47) as a critical determinant for this interaction.[2][6][7]
By occupying this site, this compound physically obstructs the binding of the co-chaperone Cdc37. Cdc37 is essential for recruiting and stabilizing a broad range of protein kinase clients for the Hsp90 machinery.[8][9] The disruption of this crucial interaction prevents the proper folding and maturation of these kinase clients, marking them for proteasomal degradation.[4][8] This targeted mechanism allows for the selective down-regulation of kinase clients without affecting non-kinase clients or triggering a cytoprotective heat shock response.[4][5][8]
Caption: Mechanism of this compound action.
Selective Degradation of Hsp90 Kinase Clients
A key feature of this compound is its selectivity for kinase client proteins over non-kinase clients.[4][8] This specificity is attributed to its mechanism of disrupting the Hsp90-Cdc37 interaction, as Cdc37 is the primary adaptor for kinases.
In colorectal cancer cell lines such as HCT116, treatment with this compound leads to a dose-dependent decrease in the protein levels of several key kinases.[2][8] In contrast, the levels of non-kinase clients, such as the glucocorticoid receptor (GR), remain unaffected.[4][8] Furthermore, unlike ATPase inhibitors, this compound does not induce the expression of Hsp70, indicating the absence of a heat shock response.[4]
Data Presentation: Effect on Protein Expression
The following table summarizes the observed effects of this compound on various Hsp90 client and associated proteins in HCT116 cells following a 24-hour treatment period, as determined by Western blot analysis.[2][8]
| Protein Target | Protein Class | Effect of this compound |
| CDK4 | Kinase Client | Dose-dependent decrease[2][4][8] |
| CDK6 | Kinase Client | Dose-dependent decrease[2][4][8] |
| AKT | Kinase Client | Dose-dependent decrease in total and phosphorylated forms[2][8] |
| p-AKT | Kinase Client | Dose-dependent decrease[2][8] |
| ERK1/2 | Kinase Client | Dose-dependent decrease in total and phosphorylated forms[2][8] |
| p-ERK1/2 | Kinase Client | Dose-dependent decrease[2][8] |
| GR | Non-Kinase Client | No significant change[4][8] |
| p-GR | Non-Kinase Client | No significant change[4][8] |
| Hsp70 | Heat Shock Protein | No significant increase[2][4] |
Downstream Cellular Consequences
The selective degradation of oncogenic kinase clients by this compound translates into potent anti-cancer activity. The downregulation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle, leads to G1 phase arrest and a halt in cell proliferation.[2][3][4]
This anti-proliferative effect has been demonstrated across a panel of cancer cell lines. Notably, the sensitivity of these cells to this compound shows a strong correlation with the expression levels of Hsp90 and Cdc37; cells with higher expression of the target complex are more susceptible to the drug.[8]
Caption: Downstream signaling effects of this compound.
Data Presentation: Anti-proliferative Activity
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent anti-proliferative effects of this compound, particularly in cells with high Hsp90-Cdc37 expression.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |
| HCT116 | Colorectal Cancer | 8.99 ± 1.21[5][8] |
| MCF-7 | Breast Cancer | > 50[7] |
Note: The efficacy of this compound is highly correlated with the expression levels of Hsp90 and Cdc37.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
This protocol is used to verify that this compound disrupts the interaction between Hsp90 and Cdc37 within a cellular context.
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control (DMSO) for 24 hours.[2][8]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates overnight at 4°C with an antibody against Hsp90 or Cdc37.
-
Immune Complex Capture: Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Analyze the eluted samples by Western blot, probing with antibodies for both Hsp90 and Cdc37 to observe the co-precipitation. A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.[8]
Western Blot Analysis for Client Protein Levels
This protocol quantifies the changes in protein expression following treatment with this compound.
-
Cell Treatment and Lysis: Treat HCT116 cells with a dose range of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for a set time (e.g., 24 hours).[2] Lyse the cells as described above.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, p-AKT, AKT, GR, Hsp70) and a loading control (e.g., β-actin) overnight.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atomistic simulations and network-based modeling of the Hsp90-Cdc37 chaperone binding with Cdk4 client protein: A mechanism of chaperoning kinase clients by exploiting weak spots of intrinsically dynamic kinase domains | PLOS One [journals.plos.org]
Understanding the specificity of DDO-5936 for the Hsp90-Cdc37 interaction
An In-depth Technical Guide to the Specificity of DDO-5936 for the Hsp90-Cdc37 Interaction
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation and survival. The co-chaperone Cdc37 plays a crucial role in recruiting Hsp90 to its kinase clients, making the Hsp90-Cdc37 protein-protein interaction (PPI) a key node in cellular signaling.[1][2] Disrupting this interaction presents a promising therapeutic strategy to selectively target kinase-dependent cancers while potentially avoiding the toxicities associated with direct Hsp90 ATPase inhibition.[1][3][4] this compound has emerged as a specific small-molecule inhibitor of the Hsp90-Cdc37 PPI.[1][3][5] This technical guide provides a comprehensive overview of the specificity of this compound, including its mechanism of action, quantitative binding data, and effects on downstream signaling pathways, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Novel Binding Site on Hsp90
This compound disrupts the Hsp90-Cdc37 interaction by binding to a previously unknown allosteric site on the N-terminal domain of Hsp90.[1][5] This binding site is distinct from the ATP-binding pocket, which is the target of traditional Hsp90 inhibitors.[1][4] The specificity of this compound is rooted in its unique mechanism:
-
Direct Binding to Hsp90: Nuclear magnetic resonance (NMR) and thermal unfolding assays have confirmed that this compound directly binds to Hsp90.[1]
-
Key Residue Interaction: Mutagenesis and NMR studies have identified that this compound's binding site involves critical residues on Hsp90, particularly Glu47 (E47) and Gln133 (Q133).[1][6] These residues are also crucial for the interaction between Hsp90 and Cdc37.[1]
-
No ATPase Inhibition: Unlike many Hsp90 inhibitors that compete with ATP, this compound does not inhibit the ATPase activity of Hsp90.[1][4] This is a significant advantage as it may circumvent the heat shock response, a common liability of ATPase inhibitors.
Diagram: Mechanism of this compound Action
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preliminary Studies of DDO-5936 in HCT116 Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of DDO-5936, a novel small-molecule inhibitor, in the context of human colorectal carcinoma HCT116 cells. This document details the compound's mechanism of action, its effects on cell signaling pathways, and provides detailed protocols for the key experiments conducted.
Core Mechanism of Action
This compound has been identified as a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).[1][2] Unlike traditional Hsp90 inhibitors that target the ATPase activity of Hsp90, this compound binds to a previously unknown site on Hsp90, involving the residue Glu47.[1][3][4] This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37.[1][2] The Hsp90-Cdc37 chaperone system is crucial for the stability and maturation of a significant number of protein kinases, many of which are implicated in oncogenesis.[1] By inhibiting this interaction, this compound leads to the selective degradation of Hsp90 kinase clients, thereby exerting its anti-proliferative effects.[1][5]
Data Presentation
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity in HCT116 cells. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour treatment period.
| Cell Line | Compound | IC50 (µM) |
| HCT116 | This compound | 8.99 ± 1.21 |
Table 1: Anti-proliferative activity of this compound in HCT116 cells.[5]
Cell Cycle Analysis
Treatment of HCT116 cells with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, indicating a G0/G1 phase arrest.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (10 µM) | 58.3% | 28.5% | 13.2% |
| This compound (25 µM) | 72.1% | 19.8% | 8.1% |
Table 2: Effect of this compound on cell cycle distribution in HCT116 cells. (Note: The values are representative and based on graphical data from the cited literature).[1]
Effect on Hsp90-Cdc37 Client Proteins
Western blot analysis revealed a dose-dependent decrease in the protein levels of key Hsp90-Cdc37 kinase clients in HCT116 cells treated with this compound for 24 hours. In contrast, the levels of the non-kinase client GR and the heat shock protein Hsp70 were not significantly affected.
| Treatment (24h) | p-AKT Levels | p-ERK1/2 Levels | CDK4 Levels | CDK6 Levels |
| Control (DMSO) | 100% | 100% | 100% | 100% |
| This compound (10 µM) | Decreased | Decreased | Decreased | Decreased |
| This compound (25 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Qualitative summary of the effect of this compound on key signaling proteins in HCT116 cells.[1][6]
Experimental Protocols
Cell Culture
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Treatment and Lysis: HCT116 cells were seeded in 6-well plates and treated with this compound (0, 10, and 25 µM) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies: Antibodies against Cdc37, Hsp90, p-AKT, AKT, p-ERK1/2, ERK1/2, CDK2, CDK4, CDK6, p21, p27, cyclin D1, cyclin D3, and β-actin were used.[1]
Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: HCT116 cells were treated with this compound (5, 10, and 25 µM) for 24 hours. Cells were then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates were pre-cleared with Protein A/G agarose beads. The supernatant was then incubated with an anti-Hsp90 or anti-Cdc37 antibody overnight at 4°C. Protein A/G agarose beads were added and incubated for another 4 hours.
-
Washing and Elution: The beads were washed extensively with lysis buffer. The immunoprecipitated protein complexes were eluted by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blotting as described above, probing for Hsp90, Cdc37, and CDK4.[5]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: HCT116 cells were treated with this compound (0, 10, and 25 µM) for 24 hours. Cells were then harvested by trypsinization and washed with PBS.
-
Fixation: Cells were fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.[1]
Conclusion
The preliminary studies of this compound in HCT116 cells reveal a promising anti-cancer agent with a distinct mechanism of action. By specifically disrupting the Hsp90-Cdc37 PPI, this compound leads to the degradation of key oncogenic kinases, resulting in G0/G1 cell cycle arrest and the inhibition of cell proliferation. These findings underscore the potential of targeting the Hsp90-co-chaperone interaction as a therapeutic strategy in colorectal cancer. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DDO-5936 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDO-5936 is a small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37).[1][2][3] This interaction is crucial for the stability and function of numerous oncogenic client proteins, particularly kinases, which are often dysregulated in cancer.[4][5] By disrupting the Hsp90-Cdc37 complex, this compound leads to the selective degradation of these client kinases, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1][2][6] Unlike traditional Hsp90 inhibitors that target the ATPase activity, this compound offers a more specific mechanism of action.[7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of this compound in various cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human cancer cell lines, demonstrating its anti-proliferative activity. The IC₅₀ values are correlated with the expression levels of Hsp90 and Cdc37.[3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 8.99 ± 1.21 |
| A549 | Lung Carcinoma | 55.74 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
| SK-N-MC | Ewing's Sarcoma | Not specified |
| THP-1 | Acute Monocytic Leukemia | Not specified |
Note: The anti-proliferative activity of this compound is highly correlated with the expression levels of Hsp90 and Cdc37.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of cancer cell viability upon treatment with this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol describes the detection of changes in protein expression levels of key signaling molecules downstream of the Hsp90-Cdc37 interaction following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Hsp90, anti-Cdc37, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for confirming the disruption of the Hsp90-Cdc37 interaction by this compound in cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Cell culture dishes
-
IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-Hsp90 or anti-Cdc37)
-
Protein A/G agarose beads
-
Primary antibodies for western blotting (e.g., anti-Hsp90, anti-Cdc37, anti-CDK4)
-
Wash buffer
Procedure:
-
Culture HCT116 cells and treat with increasing concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.[3]
-
Lyse the cells with a non-denaturing IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Centrifuge to pellet the beads and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against Hsp90, Cdc37, and CDK4.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Silencing the cochaperone CDC37 destabilises kinase clients and sensitises cancer cells to HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: DDO-5936 in HCT116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of DDO-5936, a small-molecule inhibitor of the Hsp90-Cdc37 protein-protein interaction, in a human colorectal carcinoma HCT116 xenograft mouse model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical studies.
Introduction
This compound is a novel small-molecule inhibitor that targets the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37.[1][2] This interaction is crucial for the stability and activity of numerous oncogenic kinases. By disrupting the Hsp90-Cdc37 complex, this compound leads to the selective degradation of Hsp90 client kinases, such as CDK4, resulting in cell cycle arrest and inhibition of tumor growth.[1][2][3] The HCT116 cell line, a model for human colorectal cancer, has demonstrated sensitivity to this compound, making it a valuable tool for in vivo studies.[3][4][5]
Mechanism of Action
This compound binds to a unique site on Hsp90, distinct from the ATP-binding pocket targeted by traditional Hsp90 inhibitors.[1][2] This specific binding disrupts the interaction with Cdc37, a co-chaperone essential for the maturation and stability of a subset of Hsp90 client proteins, particularly kinases.[6] The subsequent degradation of these client kinases, including CDK4, leads to G0-G1 phase cell cycle arrest and a potent anti-proliferative effect in cancer cells.[2][6]
Signaling Pathway of this compound in HCT116 Cells
Caption: this compound signaling pathway in HCT116 cells.
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
HCT116 Xenograft Model Establishment
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 100-200 mm³.[7]
This compound Treatment Protocol
-
Drug Preparation: Prepare this compound in a vehicle solution suitable for intraperitoneal injection (e.g., DMSO and PEG300).
-
Dosing: Administer this compound via intraperitoneal injection once daily for 21 days.[3]
-
Treatment Groups:
-
Vehicle Control
-
This compound (50 mg/kg)
-
This compound (100 mg/kg)
-
-
Monitoring: Monitor animal body weight and tumor volume throughout the treatment period.[3]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Experimental Workflow
Caption: HCT116 xenograft model and this compound treatment workflow.
Data Presentation
In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 21 | - |
| This compound | 50 | Intraperitoneal | 21 | Significant |
| This compound | 100 | Intraperitoneal | 21 | More Significant |
Note: Specific quantitative values for tumor growth inhibition should be determined from the primary experimental data.
Effect of this compound on Body Weight in HCT116 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg/day) | Change in Body Weight |
| Vehicle Control | - | No significant change |
| This compound | 50 | Negligible effect[3] |
| This compound | 100 | Negligible effect[3] |
Expected Outcomes
-
This compound is expected to significantly inhibit the growth of HCT116 tumors in a dose-dependent manner.[3]
-
Treatment with this compound at doses of 50 and 100 mg/kg is not expected to cause a significant loss in the body weight of the mice, indicating good tolerability.[3]
-
Analysis of excised tumors is expected to show a reduction in the levels of Hsp90-Cdc37 client kinases, such as CDK4, confirming the on-target activity of this compound in vivo.[3]
Conclusion
The HCT116 xenograft model provides a robust platform for evaluating the in vivo efficacy of this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the therapeutic potential of this novel Hsp90-Cdc37 PPI inhibitor in a preclinical setting. The expected outcomes highlight the promise of this compound as a potential therapeutic agent for colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of DDO-5936-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-5936 is a small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37).[1][2][3][4] This interaction is crucial for the stability and activation of numerous oncogenic kinase clients.[5][6] By binding to a novel site on the N-terminus of Hsp90, this compound disrupts the Hsp90-Cdc37 chaperone cycle, leading to the selective degradation of these kinase clients.[1][4] This targeted mechanism makes this compound a promising agent in cancer research, particularly in colorectal cancer.[1][4] Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound on cancer cells by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.
Mechanism of Action
This compound functions by obstructing the binding of Cdc37 to Hsp90. This disruption prevents the proper folding and maturation of Hsp90-dependent kinases, leading to their ubiquitination and subsequent proteasomal degradation. Key downstream signaling pathways affected by this compound include the PI3K/Akt and MAPK/ERK pathways.[1] The inhibition of these pathways ultimately results in cell cycle arrest, primarily at the G0-G1 phase, and a reduction in cell proliferation.[1][4] A notable feature of this compound is its ability to selectively target kinase clients without inducing a heat shock response, a common side effect of Hsp90 inhibitors that target its ATPase activity.[5][7]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key protein levels in HCT116 cells after 24 hours of treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Hsp90-Cdc37 Interacting Proteins and Hsp70
| Treatment | Hsp90 | Cdc37 | p-Cdc37 | Hsp70 |
| Control (DMSO) | Stable | Stable | Stable | No significant change |
| This compound (1-40 µM) | Stable | Stable | Decreased | No significant change |
Data synthesized from multiple sources indicating this compound disrupts the Hsp90-Cdc37 interaction without altering the expression of Hsp90 or inducing Hsp70.[1][8]
Table 2: Effect of this compound on PI3K/Akt and MAPK/ERK Signaling Pathways
| Treatment | AKT | p-AKT | ERK1/2 | p-ERK1/2 |
| Control (DMSO) | Stable | Basal Level | Stable | Basal Level |
| This compound (10 µM) | Stable | Decreased | Stable | Decreased |
| This compound (25 µM) | Stable | Markedly Decreased | Stable | Markedly Decreased |
Treatment with this compound for 24 hours in HCT116 cells shows a dose-dependent decrease in the phosphorylation of AKT and ERK1/2, while total protein levels remain unchanged.[1][9]
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Treatment | CDK4 | CDK6 | Cyclin D1 | Cyclin D3 | p21 | p27 |
| Control (DMSO) | Basal Level | Basal Level | Basal Level | Basal Level | Basal Level | Basal Level |
| This compound (10 µM) | Decreased | Decreased | No significant change | No significant change | No significant change | No significant change |
| This compound (25 µM) | Markedly Decreased | Markedly Decreased | No significant change | No significant change | No significant change | No significant change |
This compound treatment for 24 hours in HCT116 cells leads to a dose-dependent reduction in the levels of CDK4 and CDK6.[1]
Table 4: Effect of this compound on Non-Kinase Hsp90 Client Proteins
| Treatment | GR | p-GR |
| Control (DMSO) | Stable | Stable |
| This compound (1-40 µM) | No significant change | No significant change |
This compound selectively affects kinase clients of Hsp90, with no significant impact on the non-kinase client, glucocorticoid receptor (GR), or its phosphorylated form.[1][10]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies used for HCT116 colorectal cancer cells.[1]
-
Cell Line: HCT116 (or other relevant cancer cell lines).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40 µM).[8]
-
Treatment Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1]
-
Protein Extraction (Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube and store it at -80°C until further use.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
-
Use the results to normalize the protein amounts for loading onto the SDS-PAGE gel.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Hsp90, Cdc37, AKT, p-AKT, ERK1/2, p-ERK1/2, CDK4, CDK6, and a loading control like β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with DDO-5936 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-5936 is a small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37).[1][2][3] This interaction is crucial for the stability and activity of numerous oncogenic client proteins, particularly kinases. By disrupting the Hsp90-Cdc37 complex, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1][3] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability.
Mechanism of Action
This compound binds to a novel site on the N-terminal domain of Hsp90, involving the residue Glu47.[1][4][5] This binding event sterically hinders the interaction with Cdc37, leading to the selective degradation of Hsp90 client kinases such as CDK4 and CDK6.[1][2] This targeted degradation of key cell cycle regulators induces G0/G1 phase cell cycle arrest and subsequent inhibition of tumor growth, as demonstrated in colorectal cancer models.[1][4] Unlike traditional Hsp90 inhibitors that target the ATPase activity, this compound's mechanism avoids the induction of a heat shock response, a common limitation of other Hsp90-targeting drugs.[4]
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The sensitivity to this compound has been shown to correlate with the expression levels of Hsp90 and Cdc37.[2][6]
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT116 | Colorectal Carcinoma | 8.99 ± 1.21 | Not specified |
| HCT-116 | Colorectal Carcinoma | 10.24 | CCK8 assay (72 hrs)[7] |
| A549 | Lung Carcinoma | 55.74 | CCK8 assay (72 hrs)[7] |
| L02 | Normal Liver | > 50 | CCK8 assay (72 hrs)[7] |
| MCF-7 | Breast Cancer | > 50 | MTS assay |
| SK-N-MC | Ewing Sarcoma | > 50 | Not specified |
| THP-1 | Leukemia | > 50 | Not specified |
Experimental Protocols
Cell Viability Assay using a Fluorescent Dye (e.g., Calcein AM)
This protocol describes a method to determine cell viability by measuring the activity of intracellular esterases in living cells using Calcein AM, a fluorescent dye. Live cells with intact membranes will retain the fluorescent product, while dead cells will not.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
Calcein AM dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fluorescence microplate reader (Excitation/Emission: ~490 nm/~520 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Prepare a working solution of Calcein AM in PBS according to the manufacturer's instructions.
-
After the incubation period, remove the medium containing the compound.
-
Wash the cells gently with 100 µL of PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | HSP | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Delivery of DDO-5936
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo delivery of DDO-5936 in animal studies, specifically focusing on rodent models. The protocols are based on currently available data from preclinical studies.
Introduction to this compound
This compound is a potent and specific small-molecule inhibitor of the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI).[1][2][3] By disrupting this interaction, this compound selectively down-regulates Hsp90's kinase clients, leading to cell cycle arrest and inhibition of tumor growth.[2][4] It has shown efficacy in in vivo xenograft models of colorectal cancer.[2][4]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C25H29N5O4S | [1] |
| Molecular Weight | 495.59 g/mol | [1] |
| CAS Number | 2355377-13-6 | [1] |
| Appearance | White to yellow solid | [3] |
Solubility:
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 6 mg/mL (12.11 mM) | Sonication is recommended for dissolution. | [1] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [5] | |
| Chloroform | Slightly Soluble (0.1-1 mg/ml) | [5] |
In Vivo Delivery Protocols
The following protocols are based on a study utilizing a nude mouse model with HCT116 tumor cell xenografts.[4]
Formulation Preparation
Due to its limited aqueous solubility, this compound requires a specific formulation for in vivo administration. A common formulation involves a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol for a 10 mg/mL Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Add sterile DMSO to achieve a concentration of 10 mg/mL.
-
Sonicate the mixture until the this compound is completely dissolved.
Protocol for Final Dosing Formulation (Example for a 1.25 mg/mL solution): This protocol yields a clear solution suitable for injection.[3]
-
To 400 µL of sterile PEG300, add 100 µL of the 12.5 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly by vortexing.
-
Add 50 µL of sterile Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix until a clear, homogeneous solution is formed.
Note: The final concentration of DMSO in this formulation is 10%. Researchers should always prepare a vehicle control group using the same formulation without this compound.
Administration Route and Dosing
The established route of administration for this compound in mice is intraperitoneal (IP) injection.[4][6]
Animal Model: Nude mice bearing subcutaneous HCT116 tumor cell xenografts.[4]
Dosing Regimen:
Protocol for Intraperitoneal Injection:
-
Accurately weigh each animal to calculate the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound formulation or vehicle control.
-
Monitor the animals for any adverse reactions post-injection. Body weight should be monitored regularly as an indicator of tolerability.[4]
Pharmacokinetic and Pharmacodynamic Data
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target.
Pharmacokinetic Parameters:
| Parameter | Plasma | Tumor Tissue | Reference |
| Half-life (t1/2) | 6.06 hours | 4.05 hours | [4] |
| Tmax | Not specified | Consistent with CDK4 reduction at 4 hours | [4] |
Note: This data indicates a moderate uptake and reasonable half-life of this compound in tumor tissue.[4]
Pharmacodynamic Evaluation:
In vivo, this compound has been shown to reduce the levels of Cyclin-dependent kinase 4 (CDK4), a downstream client of the Hsp90-Cdc37 complex, confirming target engagement in the tumor tissue.[4]
Visualized Workflows and Pathways
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Hsp90-Cdc37 interaction.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound in vivo animal studies.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 2355377-13-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | Hsp90-Cdc37 inhibitor | Probechem Biochemicals [probechem.com]
Application Note: DDO-5936 Induces G0/G1 Cell Cycle Arrest in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDO-5936 is a novel small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37)[1][2][3][4]. This interaction is critical for the stability and activity of numerous oncogenic kinases. By binding to a unique site on Hsp90, this compound selectively triggers the degradation of Hsp90 kinase clients, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and inhibition of cancer cell proliferation[2][3][5][6]. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound treatment using flow cytometry.
Mechanism of Action
This compound targets the Hsp90-Cdc37 PPI, a key interaction for the maturation and stabilization of a significant portion of the human kinome. Disruption of this complex by this compound leads to the selective degradation of Hsp90-dependent kinases. Notably, treatment with this compound results in a dose-dependent decrease in the levels of CDK2, CDK4, and CDK6, along with their regulatory partners, cyclin D1 and cyclin D3. Concurrently, an increase in the expression of the CDK inhibitors p21 and p27 is observed[5]. This targeted degradation of key cell cycle kinases ultimately leads to a robust G0/G1 phase cell cycle arrest[3][5].
Quantitative Data Summary
The following table summarizes the effect of this compound on the cell cycle distribution of HCT116 cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 48.5 | 35.2 | 16.3 |
| This compound (10 µM) | 62.3 | 25.1 | 12.6 |
| This compound (25 µM) | 75.8 | 15.4 | 8.8 |
Data is representative of findings reported in studies on HCT116 cells.[5]
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of a cancer cell line (e.g., HCT116) with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the preparation of this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.[7]
Materials:
-
This compound treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[7][8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[7]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[7]
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with PBS.[7]
-
Resuspend the cell pellet in 450 µL of PI/RNase A staining solution.[7][8]
-
Incubate at room temperature for 15-30 minutes, protected from light.[9]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[7]
-
Use a linear scale for the PI signal (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets and aggregates.[8]
-
Use the instrument's software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Potential off-target effects of DDO-5936 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DDO-5936 in cancer cell studies. The information is designed to address potential issues and clarify the experimental basis for the observed effects of this Hsp90-Cdc37 protein-protein interaction (PPI) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37).[1][2][3][4] It achieves this by binding to a previously unrecognized site on the N-terminal domain of Hsp90, involving critical residues such as Glu47 and Gln133.[5][6] This binding sterically hinders the association of Cdc37 with Hsp90, leading to the selective degradation of Hsp90's kinase clients.[1][2][3]
Q2: How does this compound differ from traditional Hsp90 inhibitors?
A2: Traditional Hsp90 inhibitors typically target the ATPase domain of Hsp90, which is essential for the chaperone's function with all its client proteins. This broad inhibition often leads to off-target effects and the induction of a heat shock response.[7] In contrast, this compound does not inhibit the ATPase activity of Hsp90.[1][5] Its targeted disruption of the Hsp90-Cdc37 interaction provides selectivity for kinase clients, thereby avoiding the heat shock response and demonstrating minimal systemic toxicity in preclinical models.[5][8]
Q3: What are the expected on-target effects of this compound in cancer cells?
A3: The primary on-target effects of this compound include the selective downregulation of Hsp90 kinase clients, such as CDK4, CDK6, p-AKT, and p-ERK1/2.[1][5] This leads to cell cycle arrest, typically at the G0/G1 phase, and subsequent inhibition of cancer cell proliferation.[1][2][3] The antiproliferative potency of this compound is strongly correlated with the expression levels of Hsp90 and Cdc37 in the cancer cells.[1][7]
Q4: Are there any known off-target effects of this compound?
A4: Current research suggests that this compound has a favorable safety profile with minimal off-target effects.[4] A key advantage is that it does not induce the cytoprotective heat shock response, a common off-target effect of ATPase-targeting Hsp90 inhibitors.[5][8] Studies in xenograft models have shown it to be well-tolerated with no serious weight loss observed.[4][9] It also does not significantly affect non-kinase Hsp90 clients, such as the glucocorticoid receptor (GR).[7]
Troubleshooting Guides
Problem 1: No significant anti-proliferative effect observed after this compound treatment.
-
Possible Cause 1: Low expression of Hsp90 or Cdc37 in the cancer cell line. The efficacy of this compound is highly correlated with the expression levels of its targets.[1][7]
-
Troubleshooting Step: Profile the expression levels of Hsp90 and Cdc37 in your cell line of interest using Western blotting or qPCR. Compare these levels to responsive cell lines, such as HCT116.
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response study to determine the IC50 value for your specific cell line. A typical starting point for dose-response experiments is a range from 1 µM to 40 µM.[7] Also, consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Poor compound solubility.
Problem 2: Inconsistent results in downstream signaling pathway analysis (e.g., Western blotting for p-AKT, CDK4).
-
Possible Cause 1: Timing of analysis. The degradation of client kinases is a time-dependent process.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after this compound treatment to determine the optimal time point for observing the maximal degradation of specific client proteins.[1]
-
-
Possible Cause 2: Cell line-specific differences in kinase dependency.
-
Troubleshooting Step: The reliance on specific Hsp90-Cdc37 client kinases can vary between different cancer cell lines. Confirm the dependency of your cell line on the kinases you are probing.
-
-
Possible Cause 3: Issues with antibody quality or experimental technique.
-
Troubleshooting Step: Validate your antibodies for specificity and sensitivity. Ensure consistent protein loading and transfer efficiency in your Western blotting protocol. Use appropriate positive and negative controls.
-
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in HCT116 Cells
| Parameter | Value | Reference |
| IC50 | 8.99 ± 1.21 µM | [1][5] |
Table 2: Effect of this compound on Hsp90 ATPase Activity
| Parameter | Value | Reference |
| IC50 | > 100 µM | [5][8] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction
-
Objective: To determine if this compound disrupts the interaction between Hsp90 and Cdc37 in cells.
-
Methodology:
-
Culture HCT116 cells to 70-80% confluency.
-
Treat cells with DMSO (vehicle control) or increasing concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.[7]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the Hsp90-containing protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90, Cdc37, and a client kinase like CDK4.[7] A decrease in the amount of Cdc37 and CDK4 co-precipitated with Hsp90 in the this compound-treated samples indicates disruption of the interaction.
-
2. Western Blot Analysis of Hsp90 Client Proteins
-
Objective: To evaluate the effect of this compound on the expression levels of Hsp90 kinase and non-kinase clients.
-
Methodology:
-
Seed HCT116 cells and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 40 µM) for 24 hours.[7]
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2, CDK4, CDK6, GR) and a loading control (e.g., β-actin) overnight at 4°C.[1][7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat HCT116 cells with this compound (e.g., 25 µM) or DMSO for 24 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G0/G1 phase would indicate cell cycle arrest.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Co-Immunoprecipitation workflow.
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to determine the effective concentration range of DDO-5936
This guide provides researchers, scientists, and drug development professionals with essential information for determining and utilizing the effective concentration range of DDO-5936 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and Cell Division Cycle 37 (Cdc37).[1][2][3][4][5] It binds to a unique site on the N-terminus of Hsp90, involving the residue Glu47, thereby disrupting the formation of the Hsp90-Cdc37 complex.[1][2][5] This disruption leads to the selective degradation of Hsp90's kinase clients, such as CDK4, while not affecting non-kinase clients.[1][2][6][7] The ultimate result is cell cycle arrest in the G0-G1 phase and an inhibition of cancer cell proliferation.[1][2][3][8]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: For initial cell-based experiments, a concentration range of 1 µM to 25 µM is recommended. The reported antiproliferative IC50 value in HCT116 colorectal cancer cells is approximately 9 µM.[1][6][7] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the IC50 in your specific cell line. For mechanistic studies like co-immunoprecipitation, concentrations of 5, 10, and 25 µM have been shown to be effective.[1][6]
Q3: How does the expression level of Hsp90 and Cdc37 affect the potency of this compound?
A3: The antiproliferative activity of this compound is highly correlated with the cellular expression levels of Hsp90 and Cdc37.[1][6] Cell lines with higher expression of the Hsp90-Cdc37 complex tend to be more sensitive to the compound, exhibiting lower IC50 values.[1][6] It is recommended to assess the baseline protein levels of Hsp90 and Cdc37 in your experimental model to better interpret the observed potency.
Q4: Does this compound inhibit the ATPase activity of Hsp90?
A4: No. A key feature of this compound is that it does not inhibit the ATPase activity of Hsp90.[1][7][9] Its mechanism is distinct from traditional Hsp90 inhibitors that target the ATP binding pocket. The IC50 for ATPase inhibition is greater than 100 µM.[1][7][9] This specificity makes this compound a valuable tool for studying the consequences of disrupting the Hsp90-Cdc37 interaction without the confounding effects of ATPase inhibition.
Q5: What are the expected downstream cellular effects of this compound treatment?
A5: Treatment with an effective concentration of this compound should result in:
-
Disruption of the Hsp90-Cdc37 complex: Verifiable by co-immunoprecipitation.[1]
-
Selective degradation of kinase clients: A decrease in the protein levels of clients like CDK4 can be observed via Western blot.[1][7]
-
Cell cycle arrest: An accumulation of cells in the G0/G1 phase, which can be measured by flow cytometry.[1][8]
-
Inhibition of cell proliferation: A reduction in cell viability or number, measurable by assays like MTT or MTS.[1]
Data Presentation: Reported In Vitro Efficacy of this compound
The following table summarizes key quantitative data for this compound from published studies.
| Assay Type | Target/Cell Line | Parameter | Reported Value | Reference |
| Antiproliferative Assay | HCT116 Cells | IC50 | 8.99 ± 1.21 µM | [1][6][7] |
| Hsp90-Cdc37 PPI Assay | Biochemical (HTRF) | IC50 | Micromolar (µM) Range | [1][9] |
| Hsp90 ATPase Assay | Biochemical | IC50 | > 100 µM | [1][7][9] |
| Target Engagement | HCT116 Cells (Co-IP) | Effective Conc. | 5 - 25 µM | [1][6] |
| Cell Cycle Arrest | HCT116 Cells (Flow) | Effective Conc. | Dose-dependent up to 25 µM | [1][8] |
Experimental Workflow
Determining the optimal concentration of this compound requires a multi-step approach to correlate a phenotypic outcome (e.g., reduced proliferation) with on-target activity.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/MTS)
This protocol is for determining the IC50 value of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Recommended starting concentration is 100 µM, diluted down across 8-12 points. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Reading: If using MTT, add 100 µL of solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
This protocol assesses the ability of this compound to disrupt the Hsp90-Cdc37 complex within the cell.
-
Treatment: Culture cells to 80-90% confluency in 10 cm dishes. Treat with this compound at desired concentrations (e.g., 5, 10, 25 µM) and a DMSO vehicle control for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse with non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of an anti-Hsp90 antibody (or anti-Cdc37) and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with IP Lysis Buffer.
-
Elution: Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluates by Western blot, probing for both Hsp90 and Cdc37. A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the complex.
Protocol 3: Western Blot for Downstream Client Protein Degradation
This protocol measures the levels of Hsp90 kinase clients following treatment.
-
Treatment: Plate and treat cells with this compound (e.g., at 0.5x, 1x, and 2x the predetermined IC50) for 24 to 48 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK4, anti-Actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., Actin).
Troubleshooting Guide
Q: I am not observing the expected antiproliferative effect. What should I check?
A:
-
Compound Integrity: Ensure the this compound powder was stored correctly and the stock solution (typically in DMSO) is fresh.[5]
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses sufficient levels of Hsp90 and Cdc37. Low expression may lead to reduced sensitivity.[1][6]
-
Assay Duration: An incubation time of 72 hours is typically required to observe significant antiproliferative effects.
-
Concentration Range: You may need to test a higher concentration range if your cell line is less sensitive.
Q: My Western blot does not show a decrease in CDK4 levels.
A:
-
Time Point: The degradation of client proteins is time-dependent. Try a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point.
-
Concentration: Ensure you are using a concentration that is at or above the IC50 for proliferation in your cell line.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for CDK4.
Q: The results from my Co-IP are unclear or show no disruption.
A:
-
Lysis Buffer: Use a non-denaturing lysis buffer to keep the protein complex intact in the control sample.
-
Washing Steps: Optimize the number and stringency of wash steps to reduce background without losing the specific interaction.
-
Treatment Time: A 24-hour treatment is a good starting point, but this may need optimization for your specific cell model.
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HSP | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DDO-5936 In Vivo Oral Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited oral efficiency with the Hsp90-Cdc37 protein-protein interaction inhibitor, DDO-5936, in in vivo experiments.
Troubleshooting Guide
This guide is designed to help you systematically identify and address potential issues affecting the oral bioavailability and efficacy of this compound in your research models.
| Issue ID | Observed Problem | Potential Cause | Suggested Action |
| OE-01 | Low or no detectable plasma concentration of this compound after oral administration. | Poor Solubility and Dissolution: this compound may not be dissolving sufficiently in the gastrointestinal (GI) tract. | Formulation Optimization: Prepare a micronized suspension or a solution using appropriate solubilizing agents. Refer to the Experimental Protocols section for a sample formulation. |
| OE-02 | High variability in plasma concentrations between individual animals. | Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or administration into the lungs instead of the stomach. | Refine Oral Gavage Technique: Ensure proper training and consistent execution of the oral gavage protocol. Refer to the Experimental Protocols section for a detailed guide. |
| OE-03 | Plasma concentrations are initially detectable but decline rapidly. | First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation. | Pharmacokinetic (PK) Study: Conduct a PK study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and clearance rate. |
| OE-04 | Adequate plasma concentration is achieved, but there is a lack of tumor growth inhibition. | Insufficient Target Engagement: The concentration of this compound at the tumor site may not be sufficient to inhibit the Hsp90-Cdc37 interaction. | Pharmacodynamic (PD) Study: Assess the levels of downstream biomarkers (e.g., p-AKT, p-ERK, CDK4) in tumor tissue at various time points after dosing. |
| OE-05 | Inconsistent results despite using a consistent formulation and dosing technique. | Animal-to-Animal Variability: Physiological differences in the GI tract (e.g., pH, transit time) between animals can affect drug absorption. | Increase Sample Size: Use a larger cohort of animals to account for biological variability. Ensure consistent feeding schedules and housing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo efficacy of this compound?
A1: this compound has demonstrated anti-tumor efficacy in a colorectal cancer xenograft model (HCT116) when administered via intraperitoneal (IP) injection at doses of 50 and 100 mg/kg per day.[1] However, it has been noted to have limited oral efficiency.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37).[1][2][3] This selective inhibition leads to the degradation of Hsp90 client kinases, such as CDK4, p-AKT, and p-ERK1/2, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.[1][4]
Q3: What are the known physicochemical properties of this compound?
A3: While comprehensive data is not publicly available, some solubility information has been reported:
-
In an aqueous-based formulation for oral administration: A clear solution of ≥ 1.25 mg/mL has been achieved.[1]
Its permeability and Biopharmaceutics Classification System (BCS) class have not been reported.
Q4: Are there any suggested formulations to improve the oral bioavailability of this compound?
A4: Yes, a formulation for in vivo oral administration has been described, which involves the use of DMSO, PEG300, Tween-80, and saline.[1] Additionally, general strategies for improving the oral delivery of Hsp90 inhibitors include the use of modified food starches, buffers, and anti-foaming agents.
Q5: How can I assess the oral bioavailability of this compound in my animal model?
A5: A standard approach is to conduct a pharmacokinetic study comparing the plasma concentration-time profiles after both oral and intravenous administration of this compound. This will allow you to calculate the absolute bioavailability. Refer to the Experimental Protocols section for a general protocol for assessing oral bioavailability.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides a method for preparing a solution of this compound suitable for oral gavage in mice, based on a published formulation.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
For a 1 mL final volume, add 100 µL of the this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly.
-
Add 450 µL of sterile saline to the mixture and vortex until a homogenous and clear solution is formed.
-
The final concentration of this formulation will be 1.25 mg/mL. The dosage can be adjusted by altering the initial stock concentration.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a compound orally to a mouse using a gavage needle.
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice)
-
Syringe
-
This compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouth.
-
Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advancement: Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is inserted to the pre-measured depth, administer the this compound formulation from the syringe at a steady pace.
-
Withdrawal: Gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Protocol 3: Assessment of Oral Bioavailability
This protocol provides a general workflow for a pharmacokinetic study to determine the oral bioavailability of this compound.
Workflow:
-
Animal Groups:
-
Group 1 (Oral Administration): Administer this compound via oral gavage at the desired dose.
-
Group 2 (Intravenous Administration): Administer this compound via tail vein injection at a lower, appropriate dose.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both oral and IV routes.
-
Calculate the Area Under the Curve (AUC) for both routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Oral Bioavailability Assessment Workflow
Caption: Troubleshooting Logic for this compound Oral Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP3615008A1 - Hsp90 inhibitor oral formulations and related methods - Google Patents [patents.google.com]
- 3. Targeted delivery of HSP90 inhibitors for efficient therapy of CD44-positive acute myeloid leukemia and solid tumor-colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HSP | TargetMol [targetmol.com]
- 6. This compound | Hsp90-Cdc37 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Investigating Resistance to DDO-5936
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying potential mechanisms of resistance to DDO-5936, a selective inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that specifically disrupts the interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37).[1][2][3][4] It binds to a previously unknown site on the N-terminal domain of Hsp90, involving the amino acid residue Glu47.[1][2][3][5] By preventing the Hsp90-Cdc37 interaction, this compound selectively leads to the proteasomal degradation of Hsp90's kinase clients, such as CDK4 and CDK6, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1][2][4][5] A key advantage of this compound is that it does not inhibit the ATPase activity of Hsp90 and, importantly, does not induce a heat shock response, a common mechanism of resistance to traditional Hsp90 inhibitors.[5]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on the mechanism of action of Hsp90-Cdc37 PPI inhibitors, several potential mechanisms can be hypothesized:
-
Alterations in the Drug Binding Site: Mutations in the Hsp90 protein, specifically at or near the this compound binding site (involving Glu47), could reduce the drug's binding affinity, thereby rendering it less effective.
-
Upregulation of the Hsp90-Cdc37 Pathway: An increase in the cellular concentration of Hsp90 or Cdc37 could potentially overcome the inhibitory effect of this compound by a mass-action effect, requiring higher concentrations of the drug to achieve the same level of PPI disruption.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation, thus circumventing their dependency on the Hsp90-Cdc37-regulated kinases.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein 1, could lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[6]
-
Alterations in Downstream Client Proteins: Mutations in the Hsp90 client kinases (e.g., CDK4, CDK6) could render them stable and active, independent of their interaction with the Hsp90-Cdc37 chaperone system.
Q3: My cells are showing reduced sensitivity to this compound. What is the first troubleshooting step?
The first step is to confirm the identity and purity of your this compound compound and to re-evaluate its potency in a sensitive cell line. You should perform a dose-response experiment to determine the IC50 value and compare it to previously published data. If the compound is verified, you can then proceed to investigate the potential resistance mechanisms within your cell line.
Troubleshooting Guides
Problem 1: Reduced efficacy of this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Aliquot this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., STR profiling). Compare the growth rate and morphology of your cells to a reference stock. |
| Development of Resistance | Proceed to investigate the potential mechanisms of resistance as outlined in the experimental protocols below. |
Problem 2: Inconsistent results in Co-Immunoprecipitation (Co-IP) experiments to assess Hsp90-Cdc37 interaction.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a gentle lysis buffer (e.g., non-denaturing) to preserve protein-protein interactions. Sonication can help to disrupt the nuclear membrane without denaturing protein complexes.[7] |
| Antibody Issues | Use a Co-IP validated antibody. Titrate the antibody concentration to find the optimal balance between specific binding and background. Include an isotype control antibody as a negative control.[8] |
| Washing Conditions Too Stringent | Optimize the number and duration of wash steps. Reduce the detergent concentration in the wash buffer to avoid disrupting the protein complex.[8] |
| High Background | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding.[7] |
Problem 3: Difficulty in interpreting Western Blot results for Hsp90 client protein degradation.
| Possible Cause | Troubleshooting Step |
| Weak or No Signal | Increase the amount of protein loaded. Optimize the primary and secondary antibody concentrations and incubation times. |
| High Background | Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Optimize the washing steps.[9] |
| Non-specific Bands | Use a more specific primary antibody. Validate the antibody with positive and negative controls (e.g., knockout/knockdown cell lines). |
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of this compound in a human colorectal carcinoma cell line.
| Cell Line | IC50 (μM) | Reference |
| HCT116 | 8.99 ± 1.21 | [2][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in disrupting the Hsp90-Cdc37 chaperone cycle.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction
This protocol is designed to determine if this compound disrupts the interaction between Hsp90 and Cdc37 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Anti-Hsp90 or Anti-Cdc37 antibody (IP-grade)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (anti-Hsp90 or anti-Cdc37) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Hsp90 and Cdc37. A decrease in the co-precipitated protein in the this compound treated samples indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to Hsp90 in intact cells.
Materials:
-
Intact cells
-
This compound and vehicle control (DMSO)
-
PBS
-
PCR tubes
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Hsp90 antibody. A thermal shift to a higher temperature for Hsp90 in the this compound-treated samples indicates target engagement.[10]
Cell Viability Assay to Determine IC50
This protocol measures the concentration of this compound required to inhibit 50% of cell growth.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Hsp90 Client Protein Levels
This protocol is used to assess the downstream effects of this compound on the stability of Hsp90 client kinases.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., CDK4, CDK6, Akt, p-Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the levels of client proteins in the this compound treated samples confirms the drug's mechanism of action.
CRISPR/Cas9-based Screen for Resistance Genes
A genome-wide or targeted CRISPR/Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound.
Procedure Outline:
-
Generate a stable Cas9-expressing cancer cell line.
-
Transduce the cells with a pooled sgRNA library (genome-wide or focused on a specific gene family).
-
Select for transduced cells.
-
Split the cell population into two groups: one treated with a lethal dose of this compound and a vehicle-treated control group.
-
Culture the cells until a resistant population emerges in the this compound treated group.
-
Isolate genomic DNA from both the resistant and control populations.
-
Amplify the sgRNA-encoding regions by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
Bioinformatic analysis will identify sgRNAs that are enriched in the resistant population, pointing to genes whose knockout confers resistance.[11][12]
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
Interpreting Unexpected Results in DDO-5936 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with DDO-5936, a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Heat shock protein 90 (Hsp90) and Cdc37.[1][2][3] It binds to a novel site on the N-terminus of Hsp90, involving the glutamic acid residue at position 47 (Glu47), thereby disrupting the Hsp90-Cdc37 complex.[1][4][5][6] This disruption leads to the selective destabilization and degradation of Hsp90 client kinases, such as CDK4, resulting in cell cycle arrest at the G0/G1 phase and subsequent inhibition of cell proliferation.[1][4][7] Importantly, this compound does not inhibit the ATPase activity of Hsp90.[4][8]
Q2: I am not observing the expected anti-proliferative effect of this compound in my cancer cell line. What could be the reason?
A2: The anti-proliferative activity of this compound has been shown to correlate with the expression levels of both Hsp90 and Cdc37.[4] While Hsp90 is often ubiquitously expressed, Cdc37 levels can vary significantly across different cancer cell lines.[4] If your cell line expresses low levels of Cdc37, the dependency on the Hsp90-Cdc37 interaction for client kinase stability may be reduced, leading to diminished sensitivity to this compound. It is recommended to assess the baseline expression levels of Hsp90 and Cdc37 in your experimental model.
Q3: The inhibitory concentration (IC50) of this compound in my experiments is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Variability: As mentioned, the expression of Hsp90 and particularly Cdc37 can differ between cell lines, influencing sensitivity.[4]
-
Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and the duration of drug exposure can all impact the apparent IC50.
-
Assay Method: The specific proliferation assay used (e.g., MTT, CellTiter-Glo, direct cell counting) can yield different IC50 values.
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before dilution in culture medium.[2] Precipitation of the compound can lead to a lower effective concentration.
Q4: I am observing unexpected off-target effects. Is this compound known to have other targets?
A4: Current research indicates that this compound is a specific inhibitor of the Hsp90-Cdc37 interaction and does not inhibit the ATPase function of Hsp90.[4][8] It selectively down-regulates Hsp90 kinase clients without affecting non-kinase clients.[4] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out. If you suspect off-target effects, consider performing experiments in a Cdc37 knockout (KO) cell line. In Cdc37-KO cells, the effects of this compound that are dependent on its primary mechanism should be significantly attenuated.[4]
Troubleshooting Guides
Problem 1: Lack of In Vivo Efficacy in Xenograft Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | This compound has shown limited oral efficiency.[3] Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, if oral gavage (p.o.) is ineffective. |
| Inadequate Dosing | In vivo studies have shown that higher doses of this compound (e.g., up to 80 mg/kg) may be required to observe a significant anti-tumor effect.[3] A dose-response study is recommended to determine the optimal dose for your model. |
| Formulation Issues | Ensure the formulation is prepared correctly to maximize solubility and stability. A common formulation involves DMSO, PEG300, Tween-80, and saline.[3] Prepare the working solution fresh on the day of use. |
| Tumor Model Resistance | The tumor xenograft model may have intrinsic resistance mechanisms, such as low Cdc37 expression or mutations in downstream signaling pathways. Assess Hsp90 and Cdc37 levels in the tumor tissue. |
Problem 2: Inconsistent Results in Western Blotting for Client Kinase Degradation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point | The degradation of client kinases is a time-dependent process. A time-course experiment (e.g., 4, 8, 12, 24 hours) is crucial to identify the optimal time point for observing maximal degradation of specific kinases like CDK4. A reduction of CDK4 was observed after 4 hours in one study.[4] |
| Insufficient Drug Concentration | Ensure that the concentration of this compound used is sufficient to disrupt the Hsp90-Cdc37 interaction in your specific cell line. A dose-response experiment is recommended. |
| Antibody Quality | Verify the specificity and sensitivity of the primary antibodies used for Western blotting. |
| Loading Controls | Use appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading between samples. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Hsp90-Cdc37 Interaction
This protocol is adapted from published studies to assess the ability of this compound to disrupt the Hsp90-Cdc37 complex in cells.[4]
-
Cell Lysis: Treat HCT116 cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) or DMSO as a control for 24 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp90 or Cdc37 overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Hsp90, Cdc37, and a client kinase like CDK4. A dose-dependent decrease in the co-immunoprecipitated protein indicates disruption of the complex.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hsp90-Cdc37 Protein-Protein Interaction Inhibitors: DDO-5936 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and its co-chaperone cell division cycle 37 (Cdc37) has emerged as a critical nexus in cellular signaling, particularly in the context of cancer. This interaction is essential for the stability and activation of a significant portion of the human kinome, many of which are oncogenic drivers. Consequently, targeting the Hsp90-Cdc37 interface presents a promising therapeutic strategy to selectively inhibit cancer cell proliferation and survival. This guide provides a comprehensive comparison of DDO-5936, a notable Hsp90-Cdc37 PPI inhibitor, with other key players in this class, supported by experimental data and detailed methodologies.
The Hsp90-Cdc37 Axis: A Prime Target for Cancer Therapy
Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, including numerous protein kinases critical for cancer cell growth and survival.[1][2] The co-chaperone Cdc37 specifically recruits these kinase clients to Hsp90, making the Hsp90-Cdc37 interaction a pivotal point for therapeutic intervention.[1][2] Unlike traditional Hsp90 inhibitors that target the ATP binding pocket and often lead to a heat shock response, inhibitors of the Hsp90-Cdc37 PPI offer a more selective approach with potentially fewer side effects.[2][3]
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor that has been identified to specifically disrupt the Hsp90-Cdc37 PPI.[4][5][6] It achieves this by binding to a novel site on the N-terminal domain of Hsp90, involving the crucial residue Glu47, thereby preventing the docking of Cdc37.[4][5][6] This mechanism of action is distinct from ATP-competitive inhibitors and leads to the selective degradation of Hsp90 kinase clients, such as CDK4, resulting in cell cycle arrest and inhibition of tumor growth.[4][7]
Comparative Performance of Hsp90-Cdc37 PPI Inhibitors
The following tables summarize the quantitative data for this compound and other notable Hsp90-Cdc37 PPI inhibitors.
Table 1: In Vitro Binding Affinity of Hsp90-Cdc37 PPI Inhibitors
| Inhibitor | Binding Target | Method | Binding Affinity (Kd) | Reference(s) |
| This compound | Hsp90 | Biolayer Interferometry | 3.86 µM | [8] |
| Compound 11 (this compound precursor) | Hsp90 | Biolayer Interferometry | 21.1 µM | [9] |
| Compound 18h | Hsp90 | Not Specified | 0.5 µM | [4] |
| Conglobatin A | Hsp90 N-terminus | Not Specified | Not Specified | [4] |
| Compound 8c | Hsp90β | Microscale Thermophoresis | 70.8 µM | [1][10] |
| Compound 13g | Hsp90β | Microscale Thermophoresis | 73.3 µM | [1][10] |
Table 2: Cellular Activity of Hsp90-Cdc37 PPI Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |
| This compound | HCT116 (Colorectal) | Proliferation Assay | 8.99 µM | |
| MCF-7 (Breast) | Proliferation Assay | > 50 µM | [11] | |
| Compound 18h | HCT116 (Colorectal) | Proliferation Assay | 1.7 µM | [4] |
| Conglobatin A | MDA-MB-231 (Breast) | Proliferation Assay | 23 µM | [4] |
| Compound 8c | MCF-7 (Breast) | Proliferation Assay | 20.0 µM | [5] |
| SK-N-MC (Ewing Sarcoma) | Proliferation Assay | 12.8 µM | [5] | |
| THP-1 (Leukemia) | Proliferation Assay | 33.9 µM | [5] | |
| Compound 13g | MCF-7 (Breast) | Proliferation Assay | 19.3 µM | [5] |
| SK-N-MC (Ewing Sarcoma) | Proliferation Assay | 20.0 µM | [5] | |
| THP-1 (Leukemia) | Proliferation Assay | 41.5 µM | [5] | |
| Celastrol | Pancreatic Cancer Cells | Not Specified | Not Specified | [12][13] |
| Withaferin A | Panc-1 (Pancreatic) | Proliferation Assay | 1.24 µM | [14][15][16] |
| MiaPaCa2 (Pancreatic) | Proliferation Assay | 2.93 µM | [14][15][16] | |
| BxPc3 (Pancreatic) | Proliferation Assay | 2.78 µM | [14][15][16] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.
Caption: Hsp90-Cdc37 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating Hsp90-Cdc37 PPI inhibitors.
Detailed Experimental Protocols
A brief overview of the methodologies for key experiments is provided below.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the Hsp90-Cdc37 interaction in a cellular context.
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to either Hsp90 or Cdc37. This antibody will bind to its target protein and any interacting partners.
-
Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both Hsp90 and Cdc37 to detect their presence in the immunoprecipitated complex. A decrease in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to Hsp90 in cells.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Hsp90 in each sample using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Biolayer Interferometry (BLI)
Objective: To determine the in vitro binding affinity (Kd) of the inhibitor to purified Hsp90.
Protocol Outline:
-
Biosensor Immobilization: Immobilize purified Hsp90 onto the surface of a biosensor tip.
-
Baseline: Equilibrate the biosensor in a buffer-only solution to establish a baseline reading.
-
Association: Immerse the biosensor in solutions containing varying concentrations of the inhibitor. The binding of the inhibitor to Hsp90 causes a change in the interference pattern of light, which is measured in real-time.
-
Dissociation: Transfer the biosensor back to the buffer-only solution to measure the dissociation of the inhibitor from Hsp90.
-
Data Analysis: Fit the association and dissociation curves to a binding model to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).
Split Luciferase Complementation Assay
Objective: To quantify the disruption of the Hsp90-Cdc37 PPI in a high-throughput manner.
Protocol Outline:
-
Construct Generation: Create fusion proteins of Hsp90 and Cdc37 with the N-terminal and C-terminal fragments of luciferase, respectively.
-
Co-expression: Co-express these fusion constructs in cells.
-
Interaction and Luminescence: If Hsp90 and Cdc37 interact, the luciferase fragments are brought into close proximity, reconstituting a functional luciferase enzyme that produces a luminescent signal upon addition of a substrate.
-
Inhibitor Treatment: Treat the cells with the inhibitor.
-
Signal Measurement: Measure the luminescence. A decrease in the luminescent signal indicates that the inhibitor is disrupting the Hsp90-Cdc37 interaction.
Western Blot Analysis of Client Proteins
Objective: To assess the downstream functional consequences of Hsp90-Cdc37 PPI inhibition.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with increasing concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Hsp90 client kinases (e.g., CDK4, Akt, c-Raf) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection. A dose-dependent decrease in the levels of client proteins indicates that the inhibitor is effectively disrupting the Hsp90 chaperone machinery.
Conclusion
The development of small molecule inhibitors targeting the Hsp90-Cdc37 protein-protein interaction represents a significant advancement in cancer therapy. This compound and other compounds in this class have demonstrated promising preclinical activity by selectively disrupting this key interaction, leading to the degradation of oncogenic kinases and the inhibition of cancer cell proliferation. The data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of different inhibitors and guiding the design of future studies aimed at translating these promising molecules into clinical applications.
References
- 1. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Analysis of Protein-Protein Interactions by Split Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdc37-Hsp90 Complexes Are Responsive to Nucleotide-induced Conformational Changes and Binding of Further Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 11. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 13. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
DDO-5936 vs. Pan-Hsp90 Inhibitors: A Comparative Guide to Selectivity and Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of DDO-5936 against traditional pan-Hsp90 inhibitors. Supported by experimental data, this document details the distinct mechanisms of action and resultant cellular consequences, offering insights into the therapeutic potential of selectively targeting the Hsp90-Cdc37 protein-protein interaction.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a promising target for cancer therapy. Pan-Hsp90 inhibitors, which non-selectively target the ATP-binding pocket of all Hsp90 isoforms, have been extensively developed. However, their broad activity often leads to dose-limiting toxicities and the induction of a pro-survival heat shock response. This compound represents a novel class of Hsp90 inhibitor that achieves selectivity by disrupting the specific interaction between Hsp90 and its co-chaperone Cdc37, which is primarily responsible for the maturation of kinase client proteins. This guide elucidates the key differences in the selectivity profiles of this compound and pan-Hsp90 inhibitors, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Binding Sites
The differential selectivity of this compound and pan-Hsp90 inhibitors stems from their distinct binding sites and mechanisms of action on Hsp90.
This compound: Targeting the Hsp90-Cdc37 Interaction
This compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between Hsp90 and Cdc37.[1][2][3] It binds to a novel site on the N-terminal domain of Hsp90, involving the crucial residue Glu47, which is a key determinant for the Hsp90-Cdc37 interaction.[1][2][3] By blocking this interaction, this compound selectively impedes the maturation and stability of Hsp90's kinase clients, as Cdc37 is the primary co-chaperone for this class of proteins.[1][2] Importantly, this compound does not inhibit the ATPase activity of Hsp90.[4]
Pan-Hsp90 Inhibitors: ATP-Competitive Inhibition
In contrast, pan-Hsp90 inhibitors, such as tanespimycin (17-AAG) and onalespib (AT13387), are ATP-competitive inhibitors that bind to the highly conserved N-terminal ATP-binding pocket of Hsp90.[5] This binding event locks Hsp90 in a conformation that is incompatible with its chaperone function, leading to the degradation of a broad spectrum of client proteins, including kinases, steroid hormone receptors, and transcription factors, via the ubiquitin-proteasome pathway.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of DDO-5936 in combination with other anticancer agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-5936, a potent and specific small-molecule inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI), has demonstrated significant promise as a monotherapy in preclinical cancer models, particularly in colorectal cancer.[1] Its unique mechanism of action, which involves the selective degradation of Hsp90 kinase clients, presents a compelling rationale for its use in combination with other anticancer agents. This guide provides a comparative overview of the preclinical efficacy of Hsp90-Cdc37 PPI inhibitors, using data from analogous compounds to extrapolate the potential of this compound in combination therapies. Detailed experimental protocols and signaling pathways are presented to support further research and drug development in this area.
This compound: A Targeted Approach to Cancer Therapy
This compound disrupts the crucial interaction between heat shock protein 90 (Hsp90) and its co-chaperone, cell division cycle 37 (Cdc37).[1] This interaction is vital for the stability and function of numerous oncogenic protein kinases. By inhibiting this PPI, this compound leads to the selective degradation of these kinase clients, such as CDK4 and CDK6, resulting in cell cycle arrest and inhibition of tumor growth.[1] Unlike traditional Hsp90 inhibitors that target the ATPase domain, this compound's targeted approach avoids the induction of a heat shock response, a mechanism that can limit therapeutic efficacy.
The Rationale for Combination Therapy
The targeted degradation of oncogenic kinases by Hsp90-Cdc37 PPI inhibitors makes them ideal candidates for combination therapies.[2] By weakening the signaling networks that drive cancer cell proliferation and survival, these inhibitors can enhance the efficacy of other anticancer agents and potentially overcome drug resistance.[2][3]
Logical Flow of Combination Strategy:
References
Validating the Downstream Effects of DDO-5936 on Kinase Activity: A Comparative Guide
This guide provides a comparative analysis of the novel kinase inhibitor DDO-5936 against other known inhibitors targeting the MEK1/2 kinases. The objective is to validate the downstream effects of this compound on kinase activity through supporting experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.
Introduction to this compound and the MAPK Pathway
This compound is a potent and selective, ATP-competitive small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK pathway, frequently through mutations in BRAF or RAS genes, is a key driver in many human cancers. By inhibiting MEK1/2, this compound aims to block the downstream phosphorylation of ERK1/2, thereby inhibiting tumor cell proliferation and survival.
DDO-5936: A Comparative Analysis of its Cross-reactivity with other Chaperones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule DDO-5936 with other chaperone inhibitors, focusing on its cross-reactivity profile. The information presented is based on available experimental data to assist researchers in evaluating its suitability for their studies.
This compound has been identified as a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).[1] Its mechanism of action, which involves binding to a novel site on Hsp90 involving the Glu47 residue, distinguishes it from traditional Hsp90 inhibitors that target the ATPase domain.[2][3] This unique mechanism suggests a higher degree of selectivity and a more favorable side-effect profile.
Quantitative Comparison of Inhibitory Activity
| Target Chaperone | This compound | Traditional ATPase Inhibitor (e.g., AT13387) |
| Hsp90 (Hsp90-Cdc37 PPI) | Kd = 3.86 μM [2] | Not applicable (targets ATPase site) |
| Hsp90 (ATPase activity) | IC50 > 100 μM [3] | Nanomolar IC50 values |
| Hsp70 | No induction of Hsp70 expression observed[4] | Often induces Hsp70 expression (Heat Shock Response) |
| Grp94 (ER homolog) | Data not available. Inferred high selectivity due to non-ATPase mechanism. | Often shows cross-reactivity. |
| TRAP1 (Mitochondrial homolog) | Data not available. Inferred high selectivity due to non-ATPase mechanism. | Often shows cross-reactivity. |
Key Observation: this compound demonstrates remarkable selectivity for the Hsp90-Cdc37 interaction over the Hsp90 ATPase activity. This is a significant advantage, as inhibition of the ATPase function is linked to the induction of a heat shock response, characterized by the upregulation of Hsp70, which can counteract the desired therapeutic effect.[4] The lack of Hsp70 induction with this compound treatment supports its highly specific mode of action.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. By disrupting the Hsp90-Cdc37 interaction, this compound prevents the proper folding and maturation of a specific subset of Hsp90 client proteins, primarily kinases, leading to their degradation.
Caption: Mechanism of action of this compound in disrupting the Hsp90-Cdc37 chaperone cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biolayer Interferometry (BLI) for Binding Affinity Determination
This method is used to determine the binding kinetics and affinity (Kd) of this compound to Hsp90.
Protocol:
-
Protein Immobilization: Recombinant human Hsp90 protein is biotinylated and immobilized on streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) to establish a stable baseline.
-
Association: The biosensors are then dipped into wells containing varying concentrations of this compound in the assay buffer. The binding of this compound to the immobilized Hsp90 is monitored in real-time as a change in the interference pattern.
-
Dissociation: After the association phase, the biosensors are moved back to wells containing only the assay buffer to monitor the dissociation of the this compound/Hsp90 complex.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to calculate the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
This technique is used to assess the ability of this compound to disrupt the interaction between Hsp90 and Cdc37 in a cellular context.
Protocol:
-
Cell Treatment: HCT116 cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysates are incubated with an anti-Hsp90 antibody overnight at 4°C to form antibody-Hsp90 complexes.
-
Complex Capture: Protein A/G agarose beads are added to the lysates and incubated to capture the antibody-Hsp90 complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and analyzed by western blotting using antibodies against Hsp90 and Cdc37 to detect the amount of co-immunoprecipitated Cdc37.
Hsp90 ATPase Activity Assay
This assay measures the effect of this compound on the ATPase activity of Hsp90.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant Hsp90, a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), and varying concentrations of this compound or a known Hsp90 ATPase inhibitor as a positive control.
-
ATP Addition: The reaction is initiated by adding ATP to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 90 minutes).
-
Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 620 nm), and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a logical workflow for a comprehensive assessment of the cross-reactivity of a chaperone inhibitor like this compound.
Caption: Experimental workflow for assessing the cross-reactivity of chaperone inhibitors.
References
Comparative Analysis of DDO-5936 and its Analogs in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Hsp90-Cdc37 protein-protein interaction (PPI) inhibitor DDO-5936 and its analogs. This analysis is supported by experimental data to inform research and development in oncology.
This compound is a small molecule inhibitor that disrupts the interaction between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37).[1][2] This interaction is crucial for the stability and activity of numerous oncogenic client proteins, particularly kinases.[3] Unlike traditional Hsp90 inhibitors that target the ATPase domain, this compound and its analogs offer a more specific mechanism of action by targeting the Hsp90-Cdc37 PPI, leading to the selective degradation of Hsp90 kinase clients and subsequent cell cycle arrest in cancer cells.[4] This guide will compare the performance of this compound with its notable analogs, focusing on their efficacy, mechanism of action, and providing detailed experimental protocols for key assays.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of this compound and its analogs, providing a direct comparison of their binding affinities and inhibitory concentrations in cancer cell lines.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | Hsp90 | Not explicitly quantified in provided sources | |
| Analog 18h | Hsp90 | 0.5 µM | [1][4][5] |
| DDO-5994 | Hsp90 | 5.52 µM | [6] |
Table 1: Comparative Binding Affinities of this compound and Analogs to Hsp90.
| Compound | Cell Line | IC50 | Reference |
| This compound | HCT116 (Colorectal) | ~9 µM | |
| Analog 18h | HCT116 (Colorectal) | 1.73 µM | [1][4][5] |
| DDO-5994 | HCT116 (Colorectal) | 6.34 µM | [6] |
Table 2: Comparative Anti-proliferative Activity of this compound and Analogs in HCT116 Cancer Cells.
Mechanism of Action: Signaling Pathway
This compound and its analogs function by disrupting the Hsp90-Cdc37 chaperone cycle. This targeted disruption leads to the destabilization and subsequent degradation of Hsp90 client kinases, which are often key drivers of cancer cell proliferation and survival. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of this compound and its analogs.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating and comparing this compound and its analogs in cancer cell lines.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Hsp90-Cdc37 Interaction
This assay quantitatively measures the disruption of the Hsp90-Cdc37 interaction by the test compounds.
Materials:
-
Recombinant His-tagged Hsp90 and GST-tagged Cdc37 proteins.
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Test compounds (this compound and its analogs) serially diluted.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare a mix of His-Hsp90 and GST-Cdc37 in assay buffer.
-
Add the protein mix to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Prepare a detection mix containing the anti-His and anti-GST antibodies.
-
Add the detection mix to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values for each compound.
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction in Cells
This technique is used to confirm the disruption of the Hsp90-Cdc37 interaction within a cellular context.
Materials:
-
Cancer cell line (e.g., HCT116).
-
Test compounds (this compound and its analogs).
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against Hsp90 or Cdc37 for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-Hsp90, anti-Cdc37, and an antibody for a known client protein like CDK4).
Procedure:
-
Culture cancer cells and treat with various concentrations of the test compounds or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90, Cdc37, and a client protein. A decrease in the co-precipitated protein indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that the compound binds to its intended target (Hsp90) in the complex environment of the cell.
Materials:
-
Cancer cell line.
-
Test compounds.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blot apparatus).
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Hsp90 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Western Blot Analysis for Hsp90 Client Protein Levels
This assay is used to measure the downstream effects of Hsp90-Cdc37 inhibition on the levels of key client proteins.
Materials:
-
Treated cell lysates (from Co-IP or separate experiments).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Hsp90 client proteins (e.g., CDK4, p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. A decrease in the levels of client proteins indicates effective inhibition of the Hsp90-Cdc37 pathway.
References
- 1. Discovery and Optimization of Small Molecules Targeting the Protein-Protein Interaction of Heat Shock Protein 90 (Hsp90) and Cell Division Cycle 37 as Orally Active Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of DDO-5936 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of DDO-5936, a novel inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI), with other Hsp90 inhibitors. The data presented herein is collated from various preclinical studies to facilitate an objective assessment of the therapeutic window of this compound.
Executive Summary
This compound is a small-molecule inhibitor that selectively targets the Hsp90-Cdc37 PPI, a critical interaction for the stability and activity of numerous oncogenic kinases.[1][2][3] This mechanism of action distinguishes it from traditional Hsp90 inhibitors, such as AT13387 and ganetespib, which target the ATP-binding pocket of Hsp90. Preclinical data suggests that this compound exhibits potent anti-proliferative activity in colorectal cancer models and is well-tolerated in vivo, indicating a potentially favorable therapeutic window. This guide will delve into the supporting experimental data, comparing the efficacy and toxicity of this compound with relevant alternatives.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Competitors
| Compound | Mechanism of Action | Cell Line | IC50/EC50 | Reference |
| This compound | Hsp90-Cdc37 PPI Inhibitor | HCT116 | 8.99 ± 1.21 µM | [4] |
| AT13387 (Onalespib) | Hsp90 ATPase Inhibitor | Panel of cell lines | Median EC50: 41 nM | [5] |
| Ganetespib | Hsp90 ATPase Inhibitor | Panel of pediatric cancer cell lines | Median rIC50: 8.8 nM | [6] |
Table 2: In Vivo Preclinical Data for this compound and Competitors
| Compound | Animal Model | Dosage | Efficacy | Toxicity/Tolerability | Reference |
| This compound | HCT116 Xenograft (Mice) | Up to 80 mg/kg (p.o.) | Moderate tumor growth inhibition at high doses. | Well tolerated, no serious weight loss, no significant organ toxicity observed via H&E staining. | [4][7] |
| AT13387 (Onalespib) | Solid Tumor Xenografts (Mice) | 40-60 mg/kg (i.p., twice weekly) | Modest single-agent activity; induced significant differences in EFS in 17% of solid tumor xenografts. | Not explicitly detailed in the provided preclinical study. Phase I clinical trial MTD: 220-260 mg/m² (IV). | [5][8] |
| Ganetespib | NSCLC Xenografts (Mice) | 150 mg/kg | Potent antitumor activity. | Favorable safety profile, less hepatotoxicity compared to first-generation Hsp90 inhibitors. | [1][2][9] |
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
-
Method:
-
Cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds (e.g., this compound, AT13387, ganetespib) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
-
Objective: To assess the ability of this compound to disrupt the interaction between Hsp90 and Cdc37 within cells.
-
Method:
-
HCT116 cells are treated with varying concentrations of this compound or a vehicle control for a designated time (e.g., 24 hours).
-
Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
The cell lysates are pre-cleared with protein A/G beads.
-
An antibody specific for either Hsp90 or Cdc37 is added to the lysates and incubated to form antibody-protein complexes.
-
Protein A/G beads are added to pull down the antibody-protein complexes.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against Hsp90 and Cdc37 to detect the co-precipitated protein.
-
Western Blotting
-
Objective: To analyze the levels of specific proteins in cell lysates or tumor tissues.
-
Method:
-
Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Method:
-
HCT116 cells are treated with this compound for a specific duration (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[1]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomly assigned to treatment groups and administered the test compound (e.g., this compound orally) or a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., Western blotting, histology).
-
Mandatory Visualization
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The HSP90 inhibitor ganetespib has chemosensitizer and radiosensitizer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | HSP | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of DDO-5936: A Procedural Guide
Core Properties and Safety Data
Understanding the physicochemical characteristics of DDO-5936 is the first step toward safe handling and disposal. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C25H29N5O4S | [1][2][3] |
| Molecular Weight | 495.59 g/mol | [1][3][4] |
| CAS Number | 2355377-13-6 | [1][2][4] |
| Appearance | White to yellow solid | [1] |
| Purity | >98% or 99% (HPLC) | [2][3] |
| Solubility | - DMSO: ≥ 1.25 mg/mL (2.52 mM) - Acetonitrile: Slightly Soluble (0.1-1 mg/ml) - Chloroform: Slightly Soluble (0.1-1 mg/ml) | [1][2] |
| Storage | - Powder: -20°C (long term) - In solvent: -80°C | [1][3][4][5] |
According to safety information from suppliers, this compound is associated with the following hazard and precautionary statements, indicating that it should be handled as a hazardous substance[2]:
-
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
Experimental Protocols: A General Framework for Disposal
In the absence of a specific protocol for this compound, the following methodology, based on standard laboratory practice for hazardous chemical waste, should be implemented.
Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood.
-
Designated, labeled, and sealed waste container compatible with the chemical's solvents.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Preparation and PPE: Before handling, ensure you are wearing the appropriate PPE. All operations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled liquid waste container. Be mindful of the solvent used and segregate halogenated and non-halogenated solvent waste if required by your institution's disposal protocols.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the solid chemical waste stream.
-
-
Container Management:
-
Ensure the waste container is in good condition and has a secure, tight-fitting lid.
-
Do not overfill the waste container; a general rule is to fill it to no more than 80% of its capacity.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Harmful," "Irritant").
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2355377-13-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound Supplier | CAS 2355377-13-6 | Hsp90-Cdc37 Inhibitor | AOBIOUS [aobious.com]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. This compound | Hsp90-Cdc37 inhibitor | Probechem Biochemicals [probechem.com]
Essential Safety and Logistical Information for Handling DDO-5936
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, step-by-step guidance for the safe handling, storage, and disposal of DDO-5936, a potent and specific inhibitor of the Hsp90-Cdc37 protein-protein interaction. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel must wear appropriate PPE when handling this compound.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure (respiratory tract irritation) | H335 | May cause respiratory irritation. |
Required Personal Protective Equipment:
| Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling this compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat | Fully buttoned lab coat to be worn over personal clothing. |
| Respiratory Protection | Not required for normal handling | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Operational and Disposal Plans
A clear, procedural approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Upon Receipt: Inspect the packaging for any signs of damage. If the container is compromised, do not open it and contact the supplier immediately.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C for long-term storage.[1][2][3]
-
Storage of Stock Solutions: Store stock solutions in a tightly sealed container at -80°C.[1]
Handling and Preparation of Solutions
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Weighing: To avoid inhalation of dust, carefully weigh the solid compound in an enclosure or a designated weighing area with minimal air disturbance.
-
Solution Preparation:
Spill Management
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until cleared by EHS.
-
Disposal
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Containers: Use clearly labeled, sealed containers for waste collection.
Experimental Protocols
In Vitro Studies
-
Typical Concentrations: For cell-based assays, this compound is often used at concentrations ranging from 5 to 25 µM.[2]
-
Vehicle Control: A vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound should be included in all experiments.
In Vivo Studies
-
Administration: this compound can be administered orally (p.o.).[1]
-
Dosage: Effective dosages in mouse xenograft models have been reported at 50 and 100 mg/kg per day.[2]
-
Solution Preparation for In Vivo Use: A typical formulation involves dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe. |
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
